3-Iodo-2-phenoxypyridine
Overview
Description
3-Iodo-2-phenoxypyridine is a chemical compound with the molecular formula C11H8INO. It is a solid substance and has a molecular weight of 297.09 g/mol.
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C11H8INO/c12-10-7-4-8-13-11(10)14-9-5-2-1-3-6-9/h1-8H
. Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 297.09 g/mol. The storage temperature is 2-8°C .Scientific Research Applications
Herbicidal Activities
Phenoxypyridines, a group to which 3-Iodo-2-phenoxypyridine belongs, have been studied for their herbicidal activities. Interestingly, most 3- and 4-phenoxypyridines demonstrated no remarkable herbicidal effects, while some 2-phenoxypyridines exhibited high potential as useful herbicides. This highlights the importance of specific substitutions in the phenoxypyridine structure for herbicidal activity (Fujikawa et al., 1970).
Anti-HIV Activity
The 3-iodo-4-phenoxypyridinone (IOPY) series, closely related to this compound, has been evaluated for its anti-HIV activity. This research indicates that certain analogues in this chemical group show promising anti-HIV activity against wild-type HIV-1 and some principal HIV mutant strains (Benjahad et al., 2007).
Cyclopalladation and Coordination Chemistry
The cyclopalladation of compounds similar to this compound, like 2-phenoxypyridine, has been extensively studied. These compounds easily form six-membered metallocycles with palladium acetate. Such research is crucial in the development of new materials and catalysts in organometallic chemistry (Geest et al., 1999).
Cognitive Activation
Studies on 3-phenoxypyridine sulfate, a compound related to this compound, have demonstrated its role as a cognition activator. Its solid-state structure and conformation have been explored through X-ray analysis, NMR spectroscopy, and theoretical calculations, indicating potential applications in neuroscience and pharmacology (Bandoli et al., 1988).
Anticonvulsant Properties
3-Phenoxypyridine 1-oxides, closely related to this compound, have shown significant anticonvulsant activity. They exhibit a pharmacological profile similar to phenytoin, a well-known anticonvulsant, suggesting potential applications in treating seizure disorders (Pavia et al., 1988).
Hypervalent Iodine Chemistry
Research in hypervalent iodine chemistry, which includes compounds like this compound, has seen significant developments. These iodine compounds are used in organic synthesis as reagents for various oxidative transformations, highlighting their role in synthetic chemistry (Zhdankin & Stang, 2008).
Pesticidal Applications
The advancement of phenoxypyridine, including this compound, as an active scaffold in pesticides has been noted. Its structural features and bioactivity suggest potential in the development of novel pesticides (Liu et al., 2022).
Safety and Hazards
Future Directions
Phenoxypyridine, the bioisostere of diaryl ethers, has been widely introduced into bioactive molecules as an active scaffold . The bioactivities, structure-activity relationships, and mechanism of compounds containing phenoxypyridine were summarized, which may help to explore the lead compounds and discover novel pesticides with potential bioactivities .
Mechanism of Action
Target of Action
Phenoxypyridine, a bioisostere of diaryl ethers, has been widely introduced into bioactive molecules as an active scaffold . This suggests that 3-Iodo-2-phenoxypyridine may interact with similar targets as diaryl ethers.
Mode of Action
The specific mode of action of this compound is currently unknown. The compound likely interacts with its targets in a manner similar to other phenoxypyridine derivatives
Biochemical Pathways
Phenoxypyridine derivatives have been used in the molecular structure of pesticides , suggesting that they may affect pathways related to pest metabolism or signaling
Pharmacokinetics
The compound’s molecular weight is 297.1 , which is within the range generally favorable for oral bioavailability.
Result of Action
As a phenoxypyridine derivative, it may share some of the bioactivities of this class of compounds
Biochemical Analysis
Biochemical Properties
3-Iodo-2-phenoxypyridine plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of new chemical bonds. For instance, this compound can act as a substrate for certain halogenase enzymes, which catalyze the incorporation of iodine into organic molecules. This interaction is crucial for the synthesis of iodinated compounds that are used in pharmaceuticals and agrochemicals .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of kinases and phosphatases, which are key regulators of cell signaling. This modulation can lead to changes in the phosphorylation status of various proteins, thereby affecting gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their activity. For example, this compound has been shown to inhibit certain cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. This inhibition can lead to changes in the metabolic pathways and the accumulation of specific metabolites .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade under certain conditions, such as exposure to light or high temperatures. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as the inhibition of tumor growth. At high doses, this compound can be toxic, leading to adverse effects such as liver damage and oxidative stress. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, including phase I and phase II metabolic reactions. In phase I reactions, the compound undergoes oxidation, reduction, or hydrolysis, often mediated by cytochrome P450 enzymes. In phase II reactions, this compound can be conjugated with endogenous molecules such as glucuronic acid or glutathione, increasing its hydrophilicity and facilitating its excretion from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may accumulate in the mitochondria, where it can affect mitochondrial function and energy production.
Properties
IUPAC Name |
3-iodo-2-phenoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8INO/c12-10-7-4-8-13-11(10)14-9-5-2-1-3-6-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVIVAQZNSROHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC=N2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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